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Compound of Interest
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Cat. No.: B12375675 Get Quote

For researchers, scientists, and drug development professionals, understanding the selectivity

of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-

reactivity of Tofacitinib, a well-characterized Janus kinase (JAK) inhibitor, with other kinases.

The information herein is supported by experimental data and detailed methodologies to aid in

the critical evaluation of its on-target and off-target effects.

Tofacitinib (formerly CP-690,550) is an oral medication approved for the treatment of several

inflammatory conditions, including rheumatoid arthritis.[1][2][3] It functions by inhibiting the JAK

family of tyrosine kinases, which are crucial for signaling pathways of numerous cytokines

involved in inflammation and immune responses.[4][5] While initially developed as a selective

JAK3 inhibitor, subsequent studies have shown that Tofacitinib acts as a pan-JAK inhibitor, with

varying potencies against different JAK family members.[1][6] This guide delves into the

specifics of its kinase selectivity.

Comparative Analysis of Tofacitinib's Kinase
Inhibition
The inhibitory activity of Tofacitinib has been quantified against the four members of the JAK

family (JAK1, JAK2, JAK3, and TYK2) and a broader panel of kinases to assess its selectivity.

The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, is a key

parameter in these evaluations.
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Target Kinase
Tofacitinib IC50
(nM)

Assay Type Reference

JAK1 3.2 Caliper Assay [7]

JAK2 4.1 Caliper Assay [7]

JAK3 1.6 Caliper Assay [7]

TYK2 34.0 Caliper Assay [7]

JAK1 1.7 - 3.7 Not Specified [8]

JAK2 1.8 - 4.1 Not Specified [8]

JAK3 0.75 - 1.6 Not Specified [8]

TYK2 16 - 34 Not Specified [8]

This table summarizes the IC50 values of Tofacitinib against the JAK family of kinases as

reported in the literature. Lower IC50 values indicate higher potency.

Broader kinase profiling, often referred to as kinome scanning, is essential to identify potential

off-target interactions that could lead to unforeseen side effects or provide opportunities for

drug repurposing.[6][9] Such screens have been performed for Tofacitinib, revealing its broader

selectivity profile.[6]

Experimental Methodologies
The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible

experimental protocols. Below are detailed methodologies for key assays cited in the

evaluation of Tofacitinib.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase
Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely

proportional to the kinase inhibitor's activity.

Protocol:
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Reaction Setup: A reaction mixture is prepared containing the specific kinase (e.g., JAK2 or

JAK3), the substrate (e.g., poly(Glu, Tyr)), and ATP in a suitable buffer (e.g., 40 mM Tris-HCl

pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[10]

Inhibitor Addition: Tofacitinib is added to the reaction mixture at varying concentrations.

Kinase Reaction: The reaction is initiated by the addition of the enzyme and incubated at

room temperature for a defined period (e.g., 1 hour) to allow for ATP consumption.[10]

ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and

deplete the remaining ATP.[10]

Luminescence Signal Generation: A Kinase Detection Reagent is then added to convert ADP

to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a

luminescent signal.[10]

Data Analysis: The luminescence is measured using a microplate reader, and the IC50

values are calculated by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.[10]

Cellular Assay for STAT Phosphorylation (Whole-Blood
Flow Cytometry)
This assay measures the functional consequence of JAK inhibition within a cellular context by

quantifying the phosphorylation of downstream STAT proteins.

Protocol:

Sample Preparation: Whole blood samples are collected in EDTA-containing tubes.[11]

Inhibitor Incubation: Aliquots of whole blood are incubated with Tofacitinib at various

concentrations for a specified time (e.g., 1 hour) prior to cytokine stimulation.[11]

Cytokine Stimulation: The blood samples are then stimulated with a specific cytokine (e.g.,

IFN-α, IL-6, IL-2) to activate the JAK-STAT pathway. This incubation is typically carried out

for 15 minutes at 37°C.[11]
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Cell Lysis and Fixation: Red blood cells are lysed, and the remaining leukocytes are fixed

and permeabilized to allow for intracellular antibody staining.[11]

Antibody Staining: The cells are incubated with fluorochrome-conjugated antibodies specific

for phosphorylated STAT proteins (pSTAT).[11]

Flow Cytometry Analysis: The level of pSTAT in specific leukocyte populations is quantified

using a flow cytometer.

Data Analysis: The IC50 values are determined by analyzing the reduction in pSTAT levels

as a function of Tofacitinib concentration.

Visualizing Pathways and Processes
To further elucidate the context of Tofacitinib's activity, the following diagrams illustrate the JAK-

STAT signaling pathway, a typical workflow for kinase inhibitor profiling, and the concept of on-

target versus off-target inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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